Cas no 6081-87-4 (2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide)
2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- 2-CHLORO-N-(4-P-TOLYL-THIAZOL-2-YL)-ACETAMIDE
- 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-acetamide
- Z56889132
- EN300-01955
- CS-0218755
- 2-Chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- F73757
- VS-04137
- BBL014045
- 6081-87-4
- DTXSID90356427
- AKOS000115696
- SR-01000356476-1
- 2-chloro-N-(4-p-tolylthiazol-2-yl)acetamide
- STK206178
- MFCD00657851
- 2-CHLORO-N-(4-P-TOLYL-THIAZOL-2-YL)ACETAMIDE
- SR-01000356476
- ALBB-002205
- 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide
-
- MDL: MFCD00657851
- Inchi: 1S/C12H11ClN2OS/c1-8-2-4-9(5-3-8)10-7-17-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16)
- InChI Key: OVZLZSDKRSUJAB-UHFFFAOYSA-N
- SMILES: ClCC(NC1=NC(=CS1)C1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 266.02800
- Monoisotopic Mass: 266.028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2A^2
- XLogP3: 3.1
Experimental Properties
- Density: 1.346
- Refractive Index: 1.638
- PSA: 70.23000
- LogP: 3.36880
2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059005459-5g |
2-Chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide |
6081-87-4 | 95% | 5g |
$771.72 | 2023-09-01 | |
| Fluorochem | 039131-1g |
2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide |
6081-87-4 | 1g |
£205.00 | 2022-03-01 | ||
| Fluorochem | 039131-5g |
2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide |
6081-87-4 | 5g |
£715.00 | 2022-03-01 | ||
| Fluorochem | 039131-10g |
2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide |
6081-87-4 | 10g |
£1225.00 | 2022-03-01 | ||
| TRC | B801795-10mg |
2-Chloro-n-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
6081-87-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B801795-50mg |
2-Chloro-n-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
6081-87-4 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B801795-100mg |
2-Chloro-n-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
6081-87-4 | 100mg |
$ 210.00 | 2022-06-06 | ||
| Chemenu | CM113973-5g |
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
6081-87-4 | 95% | 5g |
$861 | 2021-08-06 | |
| abcr | AB378222-500 mg |
2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
6081-87-4 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB378222-1 g |
2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
6081-87-4 | 1g |
€239.00 | 2023-04-25 |
2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide Suppliers
2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide
Introduction to 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide (CAS No. 6081-87-4)
2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide, a compound with the chemical formula C14H12ClN3OS, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its chloro-substituted thiazole core and a 4-methylphenyl moiety, which contribute to its unique chemical properties and biological activities. The presence of these functional groups makes it a valuable scaffold for the development of novel therapeutic agents.
The CAS number 6081-87-4 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. The thiazole ring is a well-known pharmacophore in medicinal chemistry, often found in drugs with diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The acetamide side chain further enhances the compound's potential for interaction with biological targets.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Research has demonstrated that compounds containing the thiazole scaffold can modulate various cellular processes, making them promising candidates for drug discovery. Specifically, the chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide has shown potential in inhibiting certain enzymes and receptors involved in pathological conditions.
One of the most compelling aspects of this compound is its structural flexibility, which allows for modifications that can enhance its pharmacological properties. For instance, the chloro substituent can be easily replaced or modified to explore different biological activities. Similarly, the 4-methylphenyl group can be altered to improve solubility or target specificity. These features make 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide a versatile molecule for medicinal chemists.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The thiazole core is typically synthesized via cyclization reactions involving sulfur-containing precursors. Subsequent functionalization with the chloro group and the 4-methylphenyl moiety requires careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve the efficiency of these transformations.
Evaluation of the pharmacological properties of 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide has revealed several promising applications. Preclinical studies have indicated that this compound exhibits inhibitory activity against various enzymes implicated in inflammatory diseases and cancer. The thiazole ring interacts with specific amino acid residues in these enzymes, leading to reduced enzymatic activity and subsequent modulation of signaling pathways.
Furthermore, the acetamide side chain contributes to the compound's ability to cross cell membranes, enhancing its bioavailability. This feature is crucial for developing effective therapeutic agents that can reach their target sites within the body. Additionally, the compound's stability under various physiological conditions makes it a suitable candidate for further development into a drug candidate.
The latest research in medicinal chemistry has highlighted the importance of structure-activity relationships (SAR) in drug design. By analyzing the SAR of 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide and related compounds, scientists have gained valuable insights into optimizing its biological activity. For example, modifications to the chloro substituent have been shown to alter its binding affinity to specific targets. Similarly, changes to the 4-methylphenyl group can influence its metabolic stability and pharmacokinetic properties.
In conclusion, 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide (CAS No. 6081-87-4) is a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. Ongoing studies continue to explore its biological activities and optimize its pharmacological properties through structural modifications.
6081-87-4 (2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide) Related Products
- 7496-60-8(N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide)
- 7496-78-8(N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]acetamide)
- 5039-09-8(N-(4-phenyl-1,3-thiazol-2-yl)acetamide)
- 6125-31-1(2-Chloro-N-4-(4-Chlorophenyl)-1,3-Thiazol-2-YlAcetamide)
- 565191-93-7(2-chloro-N-4-(4-hexylphenyl)-1,3-thiazol-2-ylacetamide)
- 726153-55-5(N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-chloroacetamide)
- 83558-09-2(2-Chloro-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide)
- 313505-09-8(N-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylacetamide)
- 5039-16-7(2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide)
- 6125-32-2(N-4-(4-Bromophenyl)-1,3-thiazol-2-yl-2-chloroacetamide)